Bisline

Beschreibung

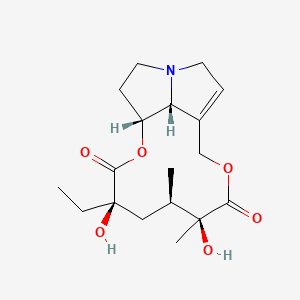

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-18(23)9-11(2)17(3,22)15(20)24-10-12-5-7-19-8-6-13(14(12)19)25-16(18)21/h5,11,13-14,22-23H,4,6-10H2,1-3H3/t11-,13-,14-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJRTVIGIAAJPX-GPBKISAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952624 | |

| Record name | 12,15-Dihydroxy-15,20-dihydrosenecionan-11,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30258-28-7 | |

| Record name | Bisline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030258287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,15-Dihydroxy-15,20-dihydrosenecionan-11,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4ALZ3HDK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytochemical Origins of Bisline

Botanical Sources and Distribution of Bisline

Scientific investigations have unequivocally identified Senecio species as the primary botanical sources of this compound. To date, the compound has been isolated and characterized from the following species:

Senecio othonniformis : This species is a well-documented source of this compound. Studies have confirmed the presence of this compound, alongside its acetylated form, isoline (B1672250), within this plant.

Senecio ruwenzoriensis : Research has also led to the isolation of this compound from this African species of Senecio. Interestingly, Senecio othonniformis is now considered a synonym of Senecio ruwenzoriensis, indicating a consistent phytochemical profile within this specific plant group.

The distribution of this compound is therefore linked to the geographical habitats of these Senecio species, which are predominantly found in regions of Africa.

Table 1: Documented Botanical Sources of this compound

| Genus | Species | Family |

| Senecio | S. othonniformis | Asteraceae |

| Senecio | S. ruwenzoriensis | Asteraceae |

Currently, there is no scientific literature reporting the natural occurrence of this compound in plant genera other than Senecio. The production of this specific pyrrolizidine (B1209537) alkaloid appears to be a chemotaxonomic characteristic of the aforementioned Senecio species.

Biosynthetic Pathways to this compound

The biosynthesis of this compound is a complex process that involves the convergence of pathways leading to the formation of its two main components: the necine base and the necic acid. This compound is classified as a retronecine-type pyrrolizidine alkaloid, which provides a framework for understanding its formation.

The biosynthesis of the retronecine (B1221780) core of this compound begins with primary metabolites. The initial precursor is the amino acid L-ornithine , which is converted to putrescine . The first committed step in the pathway is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) .

Following the formation of homospermidine, a series of oxidation and cyclization reactions occur to form the characteristic bicyclic pyrrolizidine nucleus. While the complete enzymatic cascade is not fully elucidated, it is understood to involve intermediates that are sequentially modified to produce the retronecine base.

The other component of this compound is a specific necic acid, isolinecic acid . The biosynthesis of isolinecic acid is less well understood but is thought to be derived from branched-chain amino acids. The final step in the biosynthesis of this compound is the esterification of the retronecine base with isolinecic acid. This crucial step is catalyzed by specific enzymes that link the two moieties together.

It is also important to note that this compound is a deacetylated metabolite of isoline . This suggests that in some instances, isoline may be synthesized first, followed by an enzymatic deacetylation to yield this compound.

This compound's chemical structure firmly places it within the retronecine-type class of pyrrolizidine alkaloids. This classification is based on the stereochemistry of the necine base, which is (+)-retronecine. Retronecine is one of the most common necine bases found in pyrrolizidine alkaloids and is characterized by a double bond between carbon 1 and carbon 2 of the pyrrolizidine ring and hydroxyl groups at positions 7 and 9. The esterification of these hydroxyl groups with various necic acids gives rise to the vast diversity of retronecine-type alkaloids observed in nature. This compound is a prime example of this, featuring the esterification of the retronecine core with isolinecic acid.

Table 2: Key Precursors and Enzymes in the Biosynthesis of the Retronecine Base of this compound

| Precursor/Enzyme | Role in Biosynthesis |

| L-Ornithine | Initial amino acid precursor |

| Putrescine | Intermediate derived from L-ornithine |

| Homospermidine | First specific intermediate in the pathway |

| Homospermidine synthase (HSS) | Enzyme catalyzing the formation of homospermidine |

Isolation and Purification Methodologies for Bisline

Extraction Techniques from Plant Matrixes

The initial step in obtaining Bisline from plant material involves efficient extraction, which aims to selectively dissolve the target compound from the complex plant matrix. The selection of appropriate solvents is crucial, depending on the physicochemical properties of this compound. For the extraction of compounds like this compound, which is a pyrrolizidine (B1209537) alkaloid, various organic solvents are employed. Chloroform, dichloromethane (B109758), ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are among the solvents mentioned for the extraction of this compound from plant sources such as Senecio othonniformis Fourcade. nih.gov

General methodologies for extracting bioactive compounds from plants include:

Maceration: Involves soaking the comminuted plant material in a solvent for a specified period, allowing the soluble compounds to diffuse into the solvent. researchgate.netuu.nl

Infusion and Decoction: These methods typically involve hot or cold water as a solvent and are suitable for extracting water-soluble compounds, with decoction being used for harder plant materials. researchgate.netuu.nl

Soxhlet Extraction: A continuous extraction technique particularly useful for compounds with lower solubility or those embedded within an insoluble matrix. The solvent is repeatedly cycled through the plant material, enhancing extraction efficiency. uu.nlwikipedia.org

Enzymatic Extraction: A more modern and environmentally friendly approach that utilizes specific enzymatic mixtures to break down plant cell walls, facilitating the release of target compounds into an aqueous medium, thereby reducing the need for organic solvents. mitoproteome.org

The choice of extraction solvent is dictated by the polarity of the target compound; polar solvents like methanol (B129727) or ethanol (B145695) are used for hydrophilic compounds, while less polar solvents such as dichloromethane or mixtures like dichloromethane/methanol are preferred for lipophilic compounds. Hexane can also be used to remove non-polar interferences like chlorophyll. researchgate.netwikidata.org Proper collection, botanical identification, and preparation of the plant material are foundational steps to ensure the quality and consistency of the extract. nih.gov

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted plant constituents and for achieving high purity. These methods exploit differences in the physicochemical properties of compounds, such as polarity, size, and charge, to effect separation.

Column Chromatography Approaches

Column chromatography serves as a primary method for the initial fractionation and preliminary purification of crude plant extracts. This technique involves passing the extract through a stationary phase packed in a column, allowing compounds to separate based on their differential affinities for the stationary and mobile phases.

Common approaches include:

Flash Chromatography: Often employed for rapid initial fractionation and preparative isolation of natural compounds. Silica gel or Sephadex LH-20 columns are frequently used as stationary phases. nih.gov

Open Column Chromatography: A traditional method for separating components from a mixture, often used for larger-scale separations. nih.gov

Medium Performance Liquid Chromatography (MPLC): Offers a balance between the speed and resolution of HPLC and the simplicity of open column chromatography. nih.gov

Ion Exchange Chromatography: Utilized when compounds possess distinct charges, separating molecules based on their positive or negative charge by interacting with an oppositely charged stationary phase. uni.lu

These methods are typically employed in sequence, with initial broad separations followed by more refined techniques to isolate the target compound.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analytical determination and preparative isolation of this compound and related compounds due to its high resolution, sensitivity, and reproducibility. wikidata.orgnih.gov

A well-established HPLC assay has been developed for the simultaneous determination of isoline (B1672250), this compound (M1), and this compound lactone (M2). nih.govnih.gov This method typically involves:

Column: A conventional reversed-phase analytical column (e.g., 150 x 4.6 mm) is commonly used. nih.govnih.gov

Mobile Phase: Separation is achieved through gradient elution using a combination of mobile phases. For instance, mobile phase A can be 0.01 M dihydro-potassium phosphate (B84403) (pH 4.8), and mobile phase B can be acetonitrile. nih.govnih.gov

Injection: Aliquots of the prepared sample (e.g., supernatant treated with ice-cold methanol) are directly injected onto the column. nih.govnih.gov

Detection: Ultraviolet (UV) or diode array detection methods are commonly employed, offering optimal sensitivity and specificity.

Thin-Layer Chromatography (TLC) in Isolation Processes

Thin-Layer Chromatography (TLC) serves as a versatile and economical tool in the isolation and purification workflow, particularly for monitoring separation progress, assessing purity, and initial screening of fractions. wikidata.org

Key applications of TLC in this compound isolation include:

Purity Assessment: TLC can be used to confirm the purity of isolated compounds by comparing the retention factor (Rf) of the target compound with that of a known standard. wikidata.org

Fraction Monitoring: During column chromatography, TLC is frequently used to monitor the elution of compounds, allowing for the collection of fractions enriched in this compound.

Preparative TLC: For smaller-scale isolations, preparative TLC plates can be employed to separate and recover target compounds.

Visualization: Compounds on TLC plates can be visualized using UV light or by spraying with specific phytochemical reagents that induce color changes, aiding in the identification of this compound-containing spots. wikidata.org

Specialized TLC: Techniques like argentation TLC (Ag+-TLC) can be used for separating compounds based on their degree of unsaturation or cis-trans isomerism, which might be relevant for certain classes of natural products.

TLC's simplicity and speed make it an invaluable preliminary and complementary technique to more advanced chromatographic methods in the isolation and purification of compounds like this compound.

Structural Elucidation and Stereochemical Characterization of Bisline

Historical Challenges in Initial Structure Assignments

Early investigations into Bisline and related alkaloids, such as isoline (B1672250) (also known as ruwenine), faced considerable hurdles in assigning their correct chemical structures rsc.orgrsc.orgchemistry-chemists.com. Initial structural proposals for these compounds were later found to be inaccurate, necessitating a comprehensive re-evaluation rsc.orgrsc.org. This historical challenge underscores the complexity inherent in the structural elucidation of novel natural products, particularly those with multiple chiral centers and fused ring systems, where conventional spectroscopic methods alone may not provide unambiguous assignments rsc.orgrsc.orgchemistry-chemists.com. The need for revision highlighted the critical role of more definitive techniques in resolving structural ambiguities.

Application of Advanced Spectroscopic Techniques

The structural elucidation of this compound heavily relied on a combination of advanced spectroscopic methods, each contributing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy was indispensable for determining the connectivity of atoms within the this compound molecule nih.govafricaresearchconnects.com. Both proton (¹H) NMR and carbon-13 (¹³C) NMR spectra provided crucial information regarding the number and types of hydrogen and carbon atoms, as well as their immediate chemical environments nih.gov. For complex natural products like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would typically be employed to establish proton-proton, proton-carbon, and spatial correlations, respectively. These correlations are vital for piecing together the carbon-carbon and carbon-heteroatom frameworks and identifying the presence of specific functional groups and substructures within the alkaloid. While specific NMR data for this compound are not detailed in the provided snippets, the application of these techniques would have been fundamental in proposing the initial planar structure and identifying key structural motifs nih.govafricaresearchconnects.com.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), played a critical role in establishing the precise molecular formula of this compound as C₁₈H₂₇NO₆ nih.govafricaresearchconnects.com. HRMS provides highly accurate mass measurements, which allow for the unambiguous determination of elemental composition. Beyond molecular weight, fragmentation analysis derived from electron ionization (EI-MS) or tandem mass spectrometry (MS/MS) provided valuable structural insights africaresearchconnects.com. By analyzing the characteristic fragmentation patterns, researchers could deduce the presence of specific substructures and the ways in which the molecule breaks apart, offering clues about its connectivity and ring systems africaresearchconnects.com. This data was complementary to NMR, helping to confirm proposed structural fragments.

Infrared (IR) spectroscopy was utilized to identify the characteristic functional groups present in this compound africaresearchconnects.com. IR spectra provide a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of different chemical bonds. For a compound like this compound (C₁₈H₂₇NO₆), IR spectroscopy would reveal the presence of hydroxyl (-OH) groups (typically broad absorption around 3200-3600 cm⁻¹), carbonyl (C=O) groups (strong absorption around 1650-1800 cm⁻¹ for esters or amides), and various C-H stretching and bending vibrations characteristic of aliphatic and potentially olefinic regions. The presence of lactone or amide carbonyls, given its alkaloid nature, would be particularly indicative africaresearchconnects.com.

X-ray Crystallography for Definitive Structural and Stereochemical Confirmation

The definitive structural and stereochemical confirmation of this compound was achieved through X-ray crystallography rsc.orgrsc.orgchemistry-chemists.com. This technique is paramount for complex molecules, as it provides an unambiguous three-dimensional representation of the molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. In the case of this compound, X-ray crystallography was crucial in revising the previously assigned structures of this compound and isoline (ruwenine), resolving the historical challenges in their initial assignments rsc.orgrsc.orgchemistry-chemists.com. The crystal structure data (e.g., CCDC Number 152409 for this compound) unequivocally established the correct atomic connectivity and the precise spatial arrangement of all atoms, thereby confirming its complex tricyclic framework and stereochemistry nih.gov.

Chemical Degradation Studies for Structural Insights

Table 1: Key Spectroscopic Data for this compound (Illustrative Examples)

| Technique | Information Provided | Representative Data Type |

| HRMS | Molecular Formula, Exact Mass | C₁₈H₂₇NO₆, m/z 353.1838 (calculated) nih.gov |

| ¹H NMR | Number of protons, chemical environment, connectivity | Chemical shifts (δ, ppm), coupling constants (J, Hz), integration |

| ¹³C NMR | Number of carbon atoms, carbon types (e.g., CH₃, CH₂, CH, C), connectivity | Chemical shifts (δ, ppm) |

| IR | Presence of functional groups | Characteristic absorption bands (cm⁻¹) for -OH, C=O (lactone/amide), C-H |

Chemical Synthesis and Analog Development of Bisline

Total Synthesis Approaches to the Bisline Core Structure

Comprehensive de novo total synthesis approaches for the this compound core structure are not extensively reported in the chemical literature. Unlike other complex natural products for which intricate multi-step total syntheses have been developed, the scientific focus on this compound has largely centered on its biological origin and metabolic transformations rather than its complete chemical construction from basic building blocks. This contrasts with the total synthesis efforts seen for related macrolides such as biselide A or biselyngbyolides, which involve detailed synthetic strategies and chiral building blocks.

In the context of its biological formation, the key precursor for this compound is isoline (B1672250). The primary strategy observed for the generation of this compound from isoline involves a deacetylation reaction. This enzymatic transformation represents a crucial step in the metabolic pathway of isoline, leading to the formation of this compound. Specific chemical intermediates and detailed synthetic strategies for a non-biological, de novo total synthesis of this compound are not widely available in the current research findings.

For the biological formation of this compound from isoline, the stereochemistry of this compound is inherently controlled and dictated by the pre-existing stereocenters within the natural product precursor, isoline. The enzymatic deacetylation process maintains the existing stereochemical configuration of the core structure. In a hypothetical de novo chemical synthesis, achieving the precise stereocontrol necessary for the complex tricyclic structure of this compound would be paramount, requiring advanced stereoselective reactions and chiral auxiliaries. However, specific methodologies for stereocontrol in a de novo this compound synthesis are not described in the available literature.

Semi-Synthesis from Related Natural Products

This compound (M1) is a known deacetylated metabolite of isoline, a retronecine-type pyrrolizidine (B1209537) alkaloid found in plants such as Ligularia duciformis. The formation of this compound from isoline occurs through a semi-synthetic process catalyzed by microsomal esterase(s) in biological systems, specifically observed in rat and mouse liver microsomes. This enzymatic deacetylation represents a key detoxification pathway for isoline in vivo.

Research findings indicate that isoline is rapidly metabolized by liver microsomes, yielding this compound and another metabolite, this compound lactone. The formation of this compound was shown to be independent of an NADPH-generating system but was completely inhibited by esterase inhibitors such as triorthocresyl phosphate (B84403) (TOCP) and phenylmethylsulfonyl fluoride (B91410). This evidence strongly supports the role of microsomal esterase(s) in the deacetylation of isoline to this compound.

Table 1: Metabolic Conversion of Isoline to this compound

| Precursor Compound | Product Compound | Reaction Type | Enzyme Class | Location of Reaction |

| Isoline | This compound | Deacetylation | Esterase(s) | Liver Microsomes |

Design and Synthesis of this compound Analogs and Derivatives

The primary derivative of this compound extensively discussed in the context of its metabolism is this compound lactone (M2). This compound lactone is formed from isoline through a distinct metabolic pathway involving a 12-membered ring-fission of a deacetylated isoline metabolite (this compound, M1) followed by a subsequent ring-closure to generate a 6-membered lactone ring. This transformation is also catalyzed by microsomal esterase(s) and contributes to the detoxification of the parent alkaloid, isoline.

While this compound lactone is a well-characterized metabolic derivative, detailed reports on the chemical design and synthesis of other this compound analogs or derivatives through synthetic laboratory methods are not widely published. Research in this area has primarily focused on understanding the biological transformations of isoline and its resulting metabolites, this compound and this compound lactone.

Table 2: Metabolic Formation of this compound Lactone

| Precursor Compound | Product Compound | Reaction Type | Enzyme Class | Location of Reaction |

| Isoline | This compound Lactone | Deacetylation, Ring-fission, Ring-closure | Esterase(s) | Liver Microsomes |

Chemical Reactivity and Mechanistic Transformation Studies of Bisline

Hydrolysis Reactions and Products

Hydrolysis is a chemical process involving the cleavage of a chemical bond by water, typically resulting in the formation of two or more smaller molecules wikipedia.orguni.lunih.gov. In the context of pyrrolizidine (B1209537) alkaloids, Bisline is notably involved in interconversion reactions with other related compounds, such as isoline (B1672250) (also known as ruwenine) and isolinecic acid. X-ray crystallography studies have been instrumental in revising the previously assigned structures of this compound, isoline, and isolinecic acid, clarifying their chemical interconversion pathways nih.gov.

Specifically, this compound has been identified as a deacetylated metabolite of isoline nih.gov. During in vitro metabolism, isoline is converted into this compound and this compound lactone nih.gov. The hydrolysis of isoline itself has been shown to yield acetic acid, retronecine (B1221780), and isolinecic acid, indicating a complex network of transformations within this class of alkaloids nih.gov.

In Vitro Enzymatic Transformations

Enzymatic transformations play a significant role in the biotransformation of this compound and its precursors. These in vitro mechanistic studies provide insights into the specific enzyme systems involved, without focusing on clinical effects.

Role of Microsomal Enzyme Systems in this compound Formation

Microsomal enzyme systems, which are vesicular fragments derived from the endoplasmic reticulum and contain key drug-metabolizing enzymes, are instrumental in the formation of this compound nih.gov. Research has demonstrated that this compound is produced from isoline through the action of microsomal enzymes found in rat and mouse liver nih.gov. This conversion was observed to occur both in the presence and absence of an NADPH-generating system, suggesting that while microsomal enzymes are involved, the reaction leading to this compound formation from isoline is not solely dependent on cytochrome P450 (P450) isozymes nih.gov.

Involvement of Esterases in this compound Biotransformation

The biotransformation of isoline to this compound is significantly mediated by esterases. Studies have shown that the formation of this compound (and this compound lactone) from isoline in liver microsomes is completely inhibited by known esterase inhibitors, such as triorthocresyl phosphate (B84403) (TOCP) and phenylmethylsulfonyl fluoride (B91410) (PMSF) nih.gov. In contrast, cytochrome P450 inhibitors exhibited no or only partial inhibition of this transformation nih.gov. These findings strongly indicate that microsomal esterases, rather than P450 isozymes, are the primary enzymes responsible for the deacetylation of isoline to yield this compound nih.gov. Esterases are a class of enzymes generally known to catalyze the hydrolysis and formation of ester bonds nih.gov.

Reduction of N-oxides to this compound by Microbial Systems

Microbial systems, particularly intestinal bacteria, contribute to the metabolic landscape of pyrrolizidine alkaloids. Human intestinal bacteria have demonstrated a notable capacity for reducing pyrrolizidine alkaloid N-oxides back to their corresponding parent tertiary alkaloids nih.govuni.lu. For instance, isoline N-oxide can be reduced to isoline by these microbial systems nih.govuni.lu. Given that this compound is a deacetylated metabolite of isoline, this microbial reduction pathway indirectly contributes to the pool of isoline, which can then be enzymatically transformed into this compound within the body nih.gov. This highlights a cyclic conversion potential between pyrrolizidine alkaloids and their N-oxides, influenced by the gut microbiota nih.govuni.lu.

Derivatization Reactions for Characterization or Further Study

Derivatization reactions are chemical modifications applied to compounds to enhance their suitability for analytical techniques or to facilitate further chemical studies. For the characterization and study of compounds like this compound, derivatization can significantly improve analytical performance, particularly in techniques such as gas chromatography (GC) wikipedia.orgwikipedia.org.

The primary goals of derivatization include increasing volatility, reducing adsorption to analytical system components, and improving detector response or peak resolution wikipedia.orgwikipedia.orgctdbase.org. Common types of derivatization reactions applicable to various organic compounds, and thus potentially to this compound, include:

Alkylation (e.g., Esterification): Involves replacing an active hydrogen with an alkyl group, often used to convert acidic compounds into more volatile esters wikipedia.orgctdbase.org.

Acylation: Introduces an acyl group to a molecule, converting compounds with active hydrogens (e.g., alcohols, amines, thiols) into esters, amides, or thioesters, respectively. This can also enhance detectability by adding halogenated carbons wikipedia.orgwikidata.org.

Silylation: Replaces active hydrogens with an alkylsilyl group (e.g., trimethylsilyl, t-butyldimethylsilyl), leading to derivatives that are generally more volatile, less polar, and more thermally stable than the parent compounds ctdbase.orgwikidata.org.

These derivatization strategies would be valuable for preparing this compound for advanced analytical characterization and for synthesizing derivatives for exploring new chemical properties or biological activities.

Advanced Analytical Methodologies for Bisline Research

Quantitative Analysis of Bisline in Complex Matrices

The accurate determination of this compound concentrations in various samples, often referred to as complex matrices, is fundamental for understanding its metabolic fate and distribution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for this purpose.

HPLC-based Quantification Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of alkaloids like this compound. Its high resolution and sensitivity make it ideal for separating and quantifying target compounds from intricate mixtures. A key advantage of HPLC is its ability to analyze non-volatile and thermally labile compounds, which is often the case with complex natural products.

A common approach for this compound analysis involves reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The choice of column, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity. For instance, a C18 column is frequently employed for the separation of alkaloids. The mobile phase often consists of a mixture of acetonitrile or methanol (B129727) and water, with additives like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency for subsequent detection by mass spectrometry.

UV detection is a common method for the quantification of this compound, typically by monitoring the absorbance at a specific wavelength. However, for more complex matrices or when higher sensitivity and specificity are required, HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method. This hyphenated technique provides structural information and allows for the selective detection and quantification of this compound even at trace levels.

Table 1: Illustrative HPLC Method Parameters for Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 220 nm or Mass Spectrometer |

| Column Temperature | 30 °C |

This table presents typical starting conditions for the HPLC analysis of pyrrolizidine (B1209537) alkaloids, which would be optimized for the specific analysis of this compound.

Gas Chromatography (GC) and GC-MS for Analysis

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, particularly for volatile derivatives. pacificbiolabs.com In GC, the sample is vaporized and transported through a column by an inert carrier gas. pacificbiolabs.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. pacificbiolabs.cometamu.edu For non-volatile compounds like many alkaloids, a derivatization step is often necessary to increase their volatility and thermal stability.

When coupled with a mass spectrometer (GC-MS), this technique provides a high degree of certainty in compound identification. pacificbiolabs.cometamu.eduwikipedia.org The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique mass spectrum that serves as a chemical fingerprint. etamu.edu This allows for the unambiguous identification and quantification of this compound, even in the presence of co-eluting impurities. GC-MS is considered a "gold standard" for the forensic identification of substances due to its specificity. wikipedia.org

Table 2: Example GC-MS Parameters for the Analysis of Derivatized Alkaloids

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 10 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

This table provides a representative set of parameters for the GC-MS analysis of derivatized alkaloids, which would require adaptation for this compound.

Hyphenated Techniques in this compound Profiling (e.g., UHPLC-Q-Exactive Orbitrap MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, have revolutionized the analysis of complex natural product extracts. nih.govlabioscientific.com For this compound profiling, the coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with a Q-Exactive Orbitrap Mass Spectrometer represents a state-of-the-art approach. nih.govmdpi.com

UHPLC utilizes columns with smaller particle sizes (sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. ox.ac.uk This allows for a more comprehensive separation of the components in a complex matrix.

Spectroscopic Fingerprinting for Quality Control and Identification

Spectroscopic fingerprinting is a holistic approach used for the quality control and identification of complex mixtures, such as herbal extracts containing this compound. ijpbs.com Instead of focusing on a single active compound, this method utilizes the entire spectroscopic profile as a characteristic signature of the sample. ijpbs.com Various spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Near-Infrared (NIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed for this purpose.

The resulting spectra, or "fingerprints," are complex and contain a wealth of information about the chemical composition of the sample. By comparing the fingerprint of a test sample to that of a well-characterized reference standard, it is possible to assess its authenticity, purity, and consistency. Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are often used to analyze the complex data generated by spectroscopic fingerprinting and to build classification and calibration models. This approach is particularly useful for the rapid and non-destructive quality control of raw materials and finished products containing this compound.

Chemotaxonomic and Ecological Significance of Bisline

Bisline as a Marker in Plant Chemotaxonomy, particularly within Senecio

This compound holds significance in plant chemotaxonomy, serving as a chemical marker for certain plant species, especially within the vast genus Senecio. Research has reported the presence of this compound in species such as Senecio ruwenzoriensis and Senecio othonniformis Fourcade. nih.govscribd.comchemfaces.comuonbi.ac.kechemistry-chemists.com The identification of specific secondary metabolites like this compound can aid in the classification and delimitation of plant taxa, complementing traditional morphological approaches. The genus Senecio is chemically diverse, with pyrrolizidine (B1209537) alkaloids being a defining characteristic for many of its species. mdpi.comresearchgate.net The presence of this compound, alongside other pyrrolizidine alkaloids, contributes to the unique chemical profiles that can distinguish different Senecio species or sections within the genus.

Co-occurrence with Other Pyrrolizidine Alkaloids and Related Metabolites

This compound frequently co-occurs with other pyrrolizidine alkaloids and their related metabolites within the same plant species. A notable example is its co-occurrence with isoline (B1672250) in Senecio othonniformis Fourcade. chemfaces.comchemistry-chemists.com Furthermore, this compound has been identified as a major metabolite produced during the in vitro metabolism of isoline, a potent hepatotoxic pyrrolizidine alkaloid, by rat and mouse microsomal enzyme systems. chemfaces.com

The biosynthesis of pyrrolizidine alkaloids is known to be highly plastic, and different plant species within the Senecio genus produce characteristic mixtures of 1,2-unsaturated PAs and their corresponding N-oxides. fao.org The co-occurrence of various PAs, including those with different necine bases, suggests that conversions between necine bases are relatively common during PA diversification. researchgate.net This complex interplay of co-occurring alkaloids and their metabolic relationships underscores the intricate biochemical pathways within these plants.

Factors Influencing this compound Production in Plants (e.g., environmental, genetic)

The production of secondary metabolites, including pyrrolizidine alkaloids like this compound, in plants is influenced by a combination of genetic and environmental factors.

Genetic Factors: The genetic makeup of a plant dictates its capacity to synthesize specific secondary metabolites. Traits such as high yielding ability, early maturity, and chemical composition of grains (e.g., oil content, protein content) are attributed to the plant's genetic blueprint and are not directly affected by environmental factors. anujjindal.in Similarly, the presence and specific profile of pyrrolizidine alkaloids, including this compound, are inherently linked to the plant's genotype. The evolution of pyrrolizidine alkaloid biosynthesis and diversity within the Senecioneae tribe highlights the genetic control over these pathways. researchgate.net

Environmental Factors: Environmental conditions play a crucial role in modulating the expression of these genetic capacities, thereby influencing the quantity and sometimes the qualitative profile of secondary metabolite production. Key environmental factors include:

Light: The quantity (intensity), quality (wavelength), and duration of light significantly impact photosynthesis and other physiological processes, which in turn affect the production of secondary metabolites. quora.comoregonstate.edu

Temperature: Temperature influences most plant processes, including photosynthesis, transpiration, respiration, germination, and flowering. Optimal temperature ranges exist for maximum plant growth and metabolite production. anujjindal.inquora.comoregonstate.edu

Water and Humidity: Water is essential for photosynthesis, turgor pressure, nutrient transport, and cooling. Both water availability and atmospheric humidity can affect plant growth and, consequently, secondary metabolite synthesis. quora.comoregonstate.edu Water stress, for instance, can alter metabolic activity. quora.com

While specific detailed research findings on the precise environmental and genetic factors influencing this compound production are not extensively documented in the provided snippets, the general principles for pyrrolizidine alkaloids and secondary metabolites in Senecio apply, indicating that both the plant's inherent genetic programming and the external environmental conditions collectively determine the extent of this compound synthesis.

Q & A

Basic Research Questions

Q. How should I formulate a research question when investigating Bisline's mechanism of action?

- Methodological Guidance :

Use the PICOT framework to structure your question: Population (e.g., cell lines/organisms), Intervention (this compound exposure), Comparison (control groups), Outcome (specific biochemical pathways), and Timeframe (duration of exposure) .

Ensure the question is measurable (e.g., "How does this compound inhibit Enzyme X in vitro?") and avoids vague terms like "affect" or "influence" .

Conduct a preliminary literature review to identify gaps, such as understudied pathways or conflicting results in existing studies .

Q. What criteria should guide the selection of analytical methods for characterizing this compound's chemical properties?

- Methodological Guidance :

Prioritize reproducible techniques (e.g., NMR, HPLC-MS) validated in peer-reviewed studies, and cross-reference protocols from authoritative sources .

Align methods with the research question’s scope. For example:

| Research Objective | Recommended Technique |

|---|---|

| Purity assessment | HPLC with UV detection |

| Structural elucidation | X-ray crystallography |

| Quantification in biological matrices | LC-MS/MS |

Q. How can I design a robust experimental protocol to assess this compound's cytotoxicity?

- Methodological Guidance :

Define positive/negative controls (e.g., known cytotoxins vs. vehicle controls) and standardize cell culture conditions (e.g., passage number, media composition) .

Use dose-response curves to establish IC50 values, ensuring replicates (n ≥ 3) to account for biological variability .

Validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry) to confirm mechanistic insights .

Advanced Research Questions

Q. How can conflicting data on this compound's pharmacokinetic properties be resolved in a meta-analysis?

- Methodological Guidance :

Perform a systematic review using PRISMA guidelines to identify bias sources (e.g., varying dosing regimens, assay sensitivities) .

Apply statistical models (e.g., random-effects meta-analysis) to quantify heterogeneity and subgroup differences (e.g., species-specific metabolism) .

Address publication bias via funnel plots or trim-and-fill analysis .

Q. What strategies are effective for integrating interdisciplinary data (e.g., omics and structural biology) in this compound research?

- Methodological Guidance :

Use systems biology approaches (e.g., pathway enrichment analysis) to link genomic/proteomic data with structural interactions .

Validate computational predictions (e.g., molecular docking) with in vitro assays (e.g., surface plasmon resonance) .

Employ data visualization tools (e.g., Cytoscape, PyMOL) to synthesize complex datasets into testable hypotheses .

Q. How should researchers address reproducibility challenges in this compound-related experiments?

- Methodological Guidance :

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in public repositories (e.g., Protocols.io ) .

Conduct power analyses during experimental design to ensure adequate sample sizes .

Perform blind analyses and independent replication studies to minimize confirmation bias .

Data Contradiction and Validation

Q. What methodologies are recommended for resolving discrepancies between in vitro and in vivo efficacy studies of this compound?

- Methodological Guidance :

Investigate bioavailability factors (e.g., plasma protein binding, metabolic stability) using ex vivo models (e.g., liver microsomes) .

Compare pharmacokinetic/pharmacodynamic (PK/PD) parameters across models to identify translational gaps .

Use physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes from preclinical data .

Ethical and Reporting Standards

Q. How can researchers ensure ethical rigor in this compound studies involving animal models?

- Methodological Guidance :

Follow ARRIVE guidelines for experimental reporting, including randomization, blinding, and statistical methods .

Justify animal use via harm-benefit analysis and minimize sample sizes through robust experimental design .

Data Management and Transparency

Q. What are best practices for managing and sharing raw data in this compound research?

- Methodological Guidance :

Use electronic lab notebooks (e.g., LabArchives) for real-time data entry and version control .

Deposit raw data in public repositories (e.g., Zenodo, Gene Expression Omnibus) with detailed metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.